![molecular formula C23H16ClN3S B2617409 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 683258-08-4](/img/structure/B2617409.png)
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
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Description
This compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a thiazole ring, an acrylonitrile group, and an aromatic ring with a chlorine substituent and an amino group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of multiple aromatic rings (naphthalene and thiazole) in the compound suggests that it could have interesting electronic properties. The acrylonitrile group could make the compound a good Michael acceptor, which could be useful in certain types of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-rich aromatic rings and the electron-deficient acrylonitrile group. It could potentially undergo a variety of reactions, including nucleophilic addition reactions at the acrylonitrile group and electrophilic substitution reactions at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and could also influence its solubility in various solvents .Scientific Research Applications
Antimicrobial Activities
- Research on related heterocyclic compounds incorporating thiadiazole moieties has shown significant antimicrobial properties. For instance, surfactants synthesized from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, demonstrated high antibacterial and moderate antifungal activities. These compounds are suggested for use in the manufacture of dyes, drugs, cosmetics, and more, indicating the potential antimicrobial applications of related acrylonitrile derivatives (Amine et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
- Organotin compounds derived from Schiff bases related to the core structure of the compound have been synthesized and characterized for their potential use in OLEDs. Such studies suggest that the chemical framework of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile could be explored for electronic applications (García-López et al., 2014).
Fluorescent Brightening Agents
- Compounds synthesized from 5-amino-3-methyl-1-phenylpyrazole, which shares structural similarities with the compound of interest, have been evaluated as fluorescent brightening agents. This suggests potential applications in enhancing the brightness of materials through fluorescence (Tagdiwala & Rangnekar, 2007).
Polymer Solar Cells
- Studies on polymers containing (E-2,3-bis(thiophen-2-yl)acrylonitrile as a donor unit for use in polymer solar cells indicate the potential of acrylonitrile derivatives in renewable energy applications. This research highlights the broad absorption and efficient energy conversion capabilities of such polymers, suggesting a role for similar compounds in enhancing solar cell performance (Dai et al., 2017).
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3S/c1-15-6-9-20(24)11-21(15)26-13-19(12-25)23-27-22(14-28-23)18-8-7-16-4-2-3-5-17(16)10-18/h2-11,13-14,26H,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQKWNRTFXWFJJ-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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